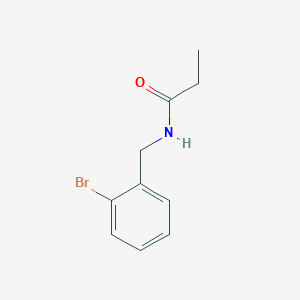

N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

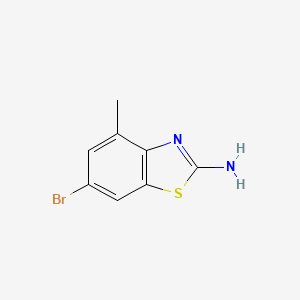

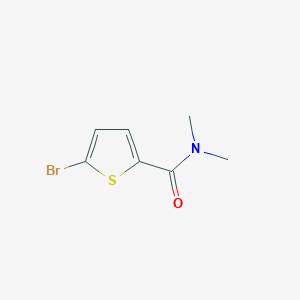

The compound "N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride" is a brominated benzylamine derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated benzyl compounds and their properties, which can be used to infer some aspects of the compound . For instance, brominated benzylamines are often of interest due to their potential pharmacological activities and their use as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of brominated benzylamine derivatives typically involves the reaction of bromobenzene compounds with amines. For example, the synthesis of 4-Bromo-N-(di-n-propylcarbamothioyl)benzamide involves the reaction of 4-bromobenzoyl chloride with potassium thiocyanate followed by condensation with di-n-propylamine . Similarly, the synthesis of N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide was achieved by electrophilic cyanation of a commercially available amine with cyanogen bromide . These methods suggest that the target compound could potentially be synthesized through a similar pathway involving the reaction of a suitable bromobenzene with 2-methyl-1-propanamine, followed by hydrochloride formation.

Molecular Structure Analysis

The molecular structure of brominated benzylamine derivatives is characterized by the presence of a bromine atom on the benzene ring, which can significantly influence the electronic properties of the molecule. For instance, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was determined by X-ray diffraction, revealing a monoclinic system with specific bond lengths and angles . Although the exact structure of "N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride" is not provided, it is likely to exhibit similar structural features due to the presence of the bromine substituent.

Chemical Reactions Analysis

Brominated benzylamines can undergo various chemical reactions, including N-debenzylation, as demonstrated in a study where benzylamines were converted to amine hydrochlorides using a Pd-C catalytic system . This indicates that the target compound may also be amenable to such transformations, which could be useful in further synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzylamine derivatives can be inferred from related compounds. For example, the gas chromatographic separations of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines were achieved on a midpolarity capillary column, and the mass spectra provided insights into the fragmentation patterns of these molecules . Additionally, the crystal structure and theoretical studies of related compounds provide information on their stability, intermolecular interactions, and electronic properties . These studies suggest that "N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride" would have distinct spectroscopic signatures and crystalline properties that could be characterized using similar analytical techniques.

科学的研究の応用

1. Synthesis of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

- Application Summary: This research involves the design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .

- Methods of Application: The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .

- Results or Outcomes: The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus . The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens .

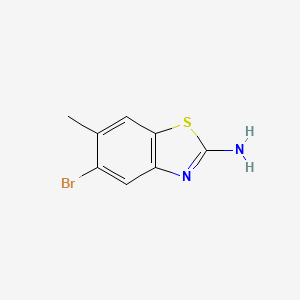

2. Synthesis of N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine

- Application Summary: This research involves the synthesis of a novel N-(4-bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine . This compound is a rare example of condensation of N-substituted 3,1-benzoxazine-2,4-dione with 1,2-phenylenediamine .

- Methods of Application: The synthesis was performed by condensation of N-(4-bromobenzyl)-3,1-benzoxazine-2,4-dione with 4,5-dimethyl-1,2-phenylenediamine in refluxing acetic acid . The identity of product was proven by the single-crystal X-ray diffraction analysis .

- Results or Outcomes: The straightforward synthesis of this novel compound was performed and the identity of the product was confirmed .

3. Synthesis of 4-Bromo-N-methylbenzylamine

- Application Summary: This compound is a brominated derivative of N-methylbenzylamine, which is often used as a building block in organic synthesis .

- Methods of Application: The synthesis of this compound typically involves the reaction of 4-bromobenzyl chloride with methylamine .

- Results or Outcomes: The product is a brominated amine that can be used in further reactions to synthesize more complex molecules .

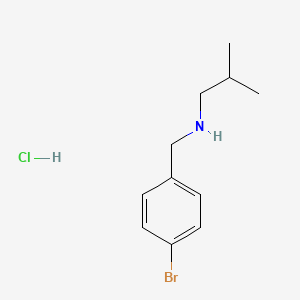

4. N-(4-bromobenzyl)-2-methyl-2-propanamine hydrochloride

- Application Summary: This compound is a building block in organic synthesis . It is often used in the synthesis of various organic compounds .

- Methods of Application: The compound can be used in various organic reactions as a reagent .

- Results or Outcomes: The product of these reactions can be used in further reactions to synthesize more complex molecules .

5. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

- Application Summary: This research involves the design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .

- Methods of Application: The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .

- Results or Outcomes: The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus . The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens .

Safety And Hazards

特性

IUPAC Name |

N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN.ClH/c1-9(2)7-13-8-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNQCKWZTMOQCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=C(C=C1)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Piperazin-1-ylmethyl)phenyl]methanol](/img/structure/B1285097.png)

![2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride](/img/structure/B1285114.png)

![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1285130.png)

![5-{3-[(Butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B1285139.png)